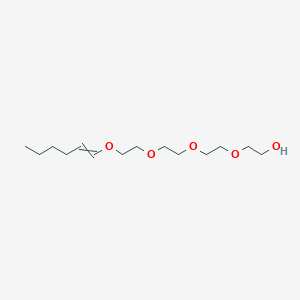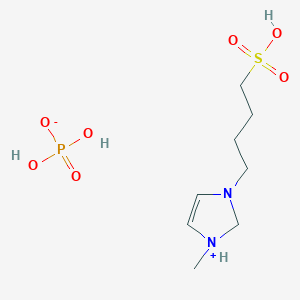![molecular formula C23H30N2O B14194823 2-Phenyl-1-[4-(3-phenylpropyl)piperazin-1-yl]butan-1-one CAS No. 918480-65-6](/img/structure/B14194823.png)
2-Phenyl-1-[4-(3-phenylpropyl)piperazin-1-yl]butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1-[4-(3-phenylpropyl)piperazin-1-yl]butan-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperazine ring substituted with a phenylpropyl group and a phenylbutanone moiety, making it an interesting subject for research in medicinal chemistry and other scientific disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-[4-(3-phenylpropyl)piperazin-1-yl]butan-1-one typically involves multi-step organic reactions. One common method includes the alkylation of piperazine with a phenylpropyl halide, followed by the addition of a phenylbutanone derivative. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-1-[4-(3-phenylpropyl)piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction typically involves the addition of hydrogen, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Phenyl-1-[4-(3-phenylpropyl)piperazin-1-yl]butan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-1-[4-(3-phenylpropyl)piperazin-1-yl]butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can affect various cellular pathways, leading to changes in cellular function and behavior.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenyl-1-(piperazin-1-yl)butan-1-one
- 1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
2-Phenyl-1-[4-(3-phenylpropyl)piperazin-1-yl]butan-1-one is unique due to its specific substitution pattern on the piperazine ring and the presence of both phenyl and butanone groups
Propiedades
Número CAS |
918480-65-6 |
|---|---|
Fórmula molecular |
C23H30N2O |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
2-phenyl-1-[4-(3-phenylpropyl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C23H30N2O/c1-2-22(21-13-7-4-8-14-21)23(26)25-18-16-24(17-19-25)15-9-12-20-10-5-3-6-11-20/h3-8,10-11,13-14,22H,2,9,12,15-19H2,1H3 |
Clave InChI |
BKITZQWWIGKVGM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CCCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


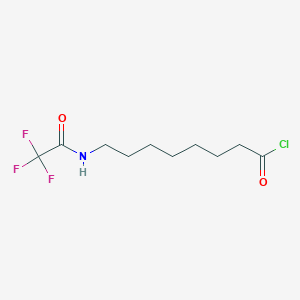
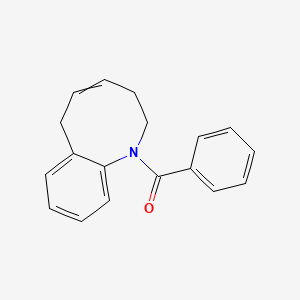
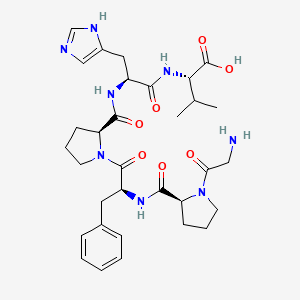
![2-[3-(3-Methoxyphenyl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14194765.png)
![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B14194769.png)
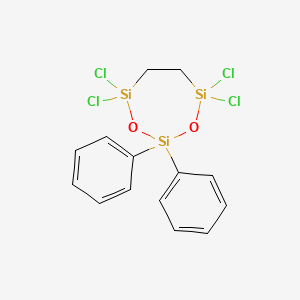
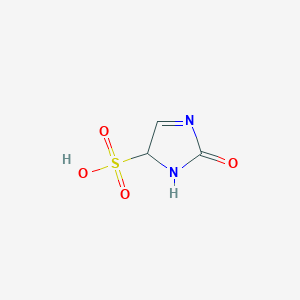

![2-(2-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14194790.png)

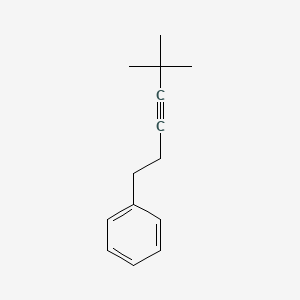
![Thiourea, [4-(1-piperidinyl)-3-(trifluoromethyl)phenyl]-](/img/structure/B14194801.png)
